molecular formula C21H15ClN2O2 B402353 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B402353
M. Wt: 362.8g/mol
InChI Key: IHIKBPIUSVLGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the chloro substituent can enhance the compound’s binding affinity to its target, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups enhances its stability and reactivity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H15ClN2O2/c1-13-5-2-3-8-17(13)20(25)23-16-7-4-6-14(11-16)21-24-18-12-15(22)9-10-19(18)26-21/h2-12H,1H3,(H,23,25)

InChI Key

IHIKBPIUSVLGFJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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